APDye 568 Azide

Description

Properties

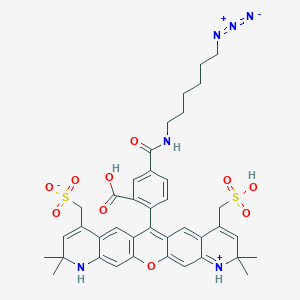

Molecular Formula |

C39H42N6O10S2 |

|---|---|

Molecular Weight |

818.9 g/mol |

IUPAC Name |

[13-[4-(6-azidohexylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |

InChI |

InChI=1S/C39H42N6O10S2/c1-38(2)18-23(20-56(49,50)51)26-14-29-33(16-31(26)43-38)55-34-17-32-27(24(21-57(52,53)54)19-39(3,4)44-32)15-30(34)35(29)25-10-9-22(13-28(25)37(47)48)36(46)41-11-7-5-6-8-12-42-45-40/h9-10,13-19,43H,5-8,11-12,20-21H2,1-4H3,(H,41,46)(H,47,48)(H,49,50,51)(H,52,53,54) |

InChI Key |

MDRJIQZVFWHHEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCCCCN=[N+]=[N-])C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The preparation of this compound typically involves the following key steps:

- Synthesis of the Core Fluorophore: The fluorophore backbone analogous to Alexa Fluor 568 is synthesized, incorporating the sulfonated xanthene or rhodamine-like structure to ensure water solubility and photostability.

- Introduction of the Azide Functional Group: The azide moiety is introduced via amide coupling or carbamate formation with a linker bearing a terminal azide group (e.g., 6-azidohexylcarbamoyl substituent).

- Purification and Characterization: The final product is purified by high-performance liquid chromatography (HPLC) to achieve ≥95% purity and characterized by elemental analysis, mass spectrometry, and NMR spectroscopy.

This synthetic approach ensures that the azide group is positioned for optimal reactivity in click chemistry without compromising the dye’s photophysical properties.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Preparation Protocols

This compound is commonly prepared for use in biological labeling via CuAAC, which involves:

- Reaction Components: Terminal alkyne-containing biomolecules, this compound, copper sulfate (CuSO4), and a reducing agent such as sodium ascorbate to generate the active Cu(I) catalyst.

- Reaction Conditions: Typically conducted in aqueous buffer (e.g., Tris buffer) at room temperature or mild heating, with reaction times ranging from 30 minutes to several hours depending on substrate concentration.

- Optimization: Concentrations of this compound and copper catalyst are optimized to balance labeling efficiency and minimize background fluorescence.

A general protocol for fixed/permeabilized cell imaging using copper-catalyzed click chemistry with azide reagents (similar to this compound) is outlined below:

| Reaction Component | 1 Coverslip or 10 wells | 5 Coverslips or 50 wells | 10 Coverslips or 100 wells | 20 Coverslips or 200 wells |

|---|---|---|---|---|

| Reaction Buffer (Tris) | 888 µL | 4.4 mL | 8.9 mL | 17.8 mL |

| 50 mM Copper Sulfate | 10 µL | 50 µL | 100 µL | 200 µL |

| This compound Solution (2 µM final concentration) | 2 µL | 10 µL | 20 µL | 40 µL |

| Sodium Ascorbate | 100 µL | 500 µL | 1 mL | 2 mL |

| Total Volume | 1 mL | 5 mL | 10 mL | 20 mL |

This protocol is adaptable, with this compound concentration typically ranging from 0.5 µM to 10 µM depending on the specific application and sample type.

Copper-Free Click Chemistry Preparation

This compound can also participate in copper-free click chemistry with strained cyclooctyne derivatives, forming stable triazoles without the need for copper catalysts or elevated temperatures. This method is advantageous for live-cell labeling to avoid copper toxicity.

Analytical and Characterization Techniques

- High-Performance Liquid Chromatography (HPLC): Used to confirm purity ≥95%.

- Mass Spectrometry (MS): Confirms molecular weight (818.94 g/mol protonated).

- Elemental Analysis: Validates elemental composition consistent with C39H42N6O10S2.

- Spectroscopy: UV-Vis and fluorescence spectroscopy to verify excitation/emission maxima and photostability.

- NMR Spectroscopy: Structural confirmation of the azide-functionalized dye.

Summary Table of this compound Preparation Features

| Aspect | Details |

|---|---|

| Core Fluorophore | Alexa Fluor 568 analog, sulfonated rhodamine-like |

| Functional Group Introduced | Azide via 6-azidohexylcarbamoyl linker |

| Purification Method | HPLC (≥95% purity) |

| Typical Reaction Conditions | Aqueous buffer, room temp, CuSO4 + sodium ascorbate |

| Alternative Preparation | Copper-free click with strained cyclooctyne |

| Solubility | Water, DMSO, DMF |

| Storage | -20°C, desiccated |

| Application | Bioorthogonal labeling, fluorescence imaging |

Chemical Reactions Analysis

Types of Reactions

APDye 568 Azide primarily undergoes the following types of reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common reaction, where this compound reacts with terminal alkynes to form stable triazole linkages.

Copper-Free Click Chemistry: This compound can also react with strained cyclooctynes without the need for a copper catalyst.

Common Reagents and Conditions

CuAAC Reaction: Requires a copper(I) catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.

Copper-Free Click Chemistry: Involves strained cyclooctynes and can be performed under mild conditions without the need for a catalyst.

Major Products

The major product of the CuAAC reaction is a stable triazole linkage, which is highly fluorescent and can be used for various labeling applications .

Scientific Research Applications

Chemical Properties and Characteristics

- Chemical Structure : APDye 568 Azide is an azide-activated fluorescent probe that reacts with terminal alkynes through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via copper-free click chemistry.

- Excitation/Emission : The dye exhibits optimal excitation at 568 nm and emission at approximately 602 nm, making it suitable for use with standard fluorescence microscopy and flow cytometry equipment.

- Solubility : It is water-soluble and maintains its fluorescence across a broad pH range, which is crucial for biological applications where pH can vary significantly.

Research Applications

This compound has a variety of applications in scientific research:

- Fluorescence Microscopy :

- Flow Cytometry :

-

Click Chemistry :

- This compound is extensively used in click chemistry protocols for bioconjugation. It allows for the selective labeling of biomolecules without altering their natural properties.

- The efficiency of the labeling process can be influenced by factors such as the concentration of azide and alkyne reagents, as well as the presence of catalysts .

-

Live Cell Imaging :

- Researchers have utilized this compound to label newly synthesized DNA in live cells, demonstrating its capability to track dynamic biological processes.

- Diagnostic Applications :

Case Studies

Several studies exemplify the utility of this compound in research:

- DNA Replication Tracking : A study demonstrated the use of this compound to visualize DNA synthesis in live cells. By incorporating the dye into newly synthesized DNA strands, researchers were able to monitor replication processes in real-time.

- Protein Interaction Studies : Another investigation utilized this compound to label proteins involved in signaling pathways. This allowed for the visualization of protein interactions within cellular environments, providing insights into molecular mechanisms underlying cellular responses .

Mechanism of Action

APDye 568 Azide exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group in this compound reacts with terminal alkynes in the presence of a copper catalyst to form a triazole ring. This reaction is highly specific and efficient, making it ideal for bioorthogonal labeling .

Comparison with Similar Compounds

Key Differences :

- Manufacturer and Branding : this compound is produced by AxisPharm, while AZDye 568 Azide is marketed by Click Chemistry Tools (CCT) .

- Reactivity in Complex Media: AZDye 568 Azide Plus (a variant) incorporates a proprietary copper-chelating system, enhancing CuAAC efficiency in complex biological matrices.

This compound vs. APDye 568 Picolyl Azide

Functional Enhancements :

APDye 568 Picolyl Azide introduces a picolyl moiety, which chelates copper ions to locally elevate Cu(I) concentration at reaction sites. This modification accelerates CuAAC kinetics by ~10-fold, enabling detection of low-abundance targets without increasing copper catalyst concentrations .

This compound vs. APDye 546 Azide

Spectral Properties :

APDye 546 Azide emits at a shorter wavelength (absorption/emission: 554/570 nm), making it compatible with 488 nm and 532 nm lasers, unlike this compound’s 568 nm optimization .

Functional Overlap :

Both dyes are water-soluble and pH-insensitive, but APDye 546 Azide is better suited for multicolor experiments requiring distinct orange fluorescence separation .

This compound vs. AZDye 568 Azide Plus

Reactivity Innovations: AZDye 568 Azide Plus integrates a copper-chelating system to stabilize active Cu(I) complexes, enabling near-instantaneous reactions in diluted conditions. This advancement significantly improves signal-to-noise ratios in low-abundance target detection .

Q & A

Q. What are the key spectral properties of APDye 568 Azide, and how should they be validated experimentally?

this compound exhibits fluorescence in the orange-red spectrum, with excitation/emission maxima typically near 568 nm and 590–610 nm, respectively. To validate these properties, researchers should:

- Perform absorbance spectroscopy to confirm the excitation peak.

- Use fluorescence spectrophotometry with appropriate filters to measure emission spectra.

- Compare results against reference dyes (e.g., AF 568 azide) to ensure consistency .

- Validate brightness and photostability via confocal microscopy in biological samples, adjusting laser power and exposure times to minimize photobleaching .

Q. What is the standard protocol for conjugating this compound to alkyne-modified biomolecules in vitro?

The conjugation relies on copper-catalyzed azide-alkyne cycloaddition (CuAAC):

- Prepare a reaction buffer (e.g., PBS, pH 7.4) with 1–10 μM alkyne-tagged substrate.

- Add this compound (1.5–2 molar equivalents) and a Cu(I) catalyst (e.g., THPTA or BTTAA, 1–5 mM).

- Incubate at 25–37°C for 1–2 hours under inert conditions to prevent oxidation of Cu(I).

- Purify the conjugate via size-exclusion chromatography or dialysis to remove unreacted dye and copper .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for efficient this compound labeling in live-cell imaging?

Optimization requires balancing reaction efficiency with cell viability:

- Catalyst selection : Use BTTAA over THPTA for reduced cytotoxicity while maintaining reaction speed .

- Concentration gradients : Titrate this compound (0.5–5 μM) and Cu(I) (0.1–1 mM) to minimize background without compromising signal-to-noise ratios.

- Temporal control : Apply short incubation periods (10–30 minutes) at 37°C to limit cellular stress.

- Validation : Confirm labeling specificity using knockout controls (e.g., cells lacking alkyne tags) and quantify efficiency via flow cytometry .

Q. What strategies mitigate non-specific background fluorescence when using this compound in complex biological samples?

Non-specific binding often arises from hydrophobic interactions or residual copper. Mitigation strategies include:

- Blocking agents : Pre-treat samples with 1% BSA or 5% non-fat milk to occupy non-specific binding sites.

- Chelator washes : Post-reaction, rinse samples with EDTA (1–5 mM) to remove unbound copper ions.

- Solubility enhancers : Add detergents (e.g., 0.1% Tween-20) to aqueous buffers to improve dye solubility .

- Image analysis : Use spectral unmixing or ratiometric imaging to distinguish specific signals from autofluorescence .

Q. How should researchers interpret conflicting results in colocalization studies using this compound?

Contradictory colocalization data may stem from:

- Cross-talk between channels : Validate emission overlap using single-dye controls and adjust filter sets.

- pH sensitivity : this compound’s fluorescence can vary in acidic organelles (e.g., lysosomes). Measure pH-dependent emission profiles in situ .

- Dynamic labeling : Account for temporal shifts in target biomolecule localization by synchronizing labeling with experimental timelines.

- Statistical rigor : Apply Manders’ or Pearson’s coefficients with thresholding to quantify colocalization objectively, avoiding qualitative interpretations .

Methodological Considerations

- Data validation : Always include negative controls (e.g., no alkyne substrate, no catalyst) to confirm reaction specificity .

- Reproducibility : Document batch-specific dye properties (e.g., purity ≥95% via HPLC) and storage conditions (e.g., –20°C in anhydrous DMSO) .

- Ethical reporting : Disclose all optimization steps and failed attempts to ensure transparency, per SAGER guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.